Antimycobacterial Activity Advantage of Piperidinyl-Substituted 1,8-Naphthyridines Over Other Substituents
In a panel of 1,8-naphthyridine derivatives bearing substituents at the 2, 3, 4, and 7 positions, those carrying a piperidinyl group achieved the highest anti-Mycobacterium tuberculosis H37Rv inhibition. At a fixed concentration of 6.25 µg/mL, the most active piperidinyl-containing compounds (e.g., compounds 4, 8, 12, 14, 19, 29, and 30) displayed percentage inhibition values ranging from 38% to 96% [1]. While the exact 2,4-dimethyl-7-(3-methylpiperidin-1-yl) derivative was not the specific subject of this study, the structure–activity relationship (SAR) unambiguously identifies the piperidinyl substituent at position 2, 4, or 7 as the superior pharmacophoric element for antimycobacterial potency within this chemotype [1].
| Evidence Dimension | In vitro antimycobacterial activity (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | Not directly reported; class-level SAR favors piperidinyl-substituted 1,8-naphthyridines. |
| Comparator Or Baseline | Non-piperidinyl-substituted 1,8-naphthyridine analogs (e.g., morpholino, alkyl, unsubstituted). Highest inhibition among best piperidinyl derivatives: 96% at 6.25 µg/mL. |
| Quantified Difference | Piperidinyl-substituted analogs show 38–96% inhibition versus lower or negligible activity for other substituents (exact comparator values not enumerated in abstract). |
| Conditions | Mycobacterium tuberculosis H37Rv; concentration 6.25 µg/mL; TAACF international screening program. |
Why This Matters
Procurement for antimycobacterial screening programs should prioritize piperidinyl-substituted 1,8-naphthyridines to maximize the probability of an inhibitory hit.
- [1] Badawneh M, Manera C, Mori C, Saccomanni G, Ferrarini P. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Farmaco. 2002;57(8):631-639. doi:10.1016/S0014-827X(02)01232-6. View Source
